molecular formula C18H15N7O4 B15004648 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15004648
M. Wt: 393.4 g/mol
InChI Key: ZFTGUVACQHRTCB-UHFFFAOYSA-N
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Description

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, pyrrole, and oxadiazole moieties

Preparation Methods

The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .

Scientific Research Applications

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and other functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole, pyrrole, and oxadiazole derivatives. Compared to these, 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C18H15N7O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15N7O4/c26-17(19-9-13-3-5-14(6-4-13)23-7-1-2-8-23)18-21-16(22-29-18)12-24-11-15(10-20-24)25(27)28/h1-8,10-11H,9,12H2,(H,19,26)

InChI Key

ZFTGUVACQHRTCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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